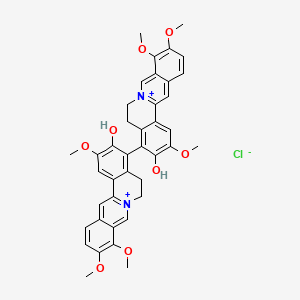
Bisjatrochizine
Vue d'ensemble
Description
Bisjatrochizine chloride is a natural compound, extensively utilized to study a multitude of gastrointestinal disorders, including irritable bowel syndrome (IBS) and gastric ulcers . It functions as a selective antagonist for muscarinic acetylcholine receptors .
Chemical Reactions Analysis
Chemical reactions involving Bisjatrochizine would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving Bisjatrochizine are not detailed in the available literature .
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition
Research involving novel synthetic compounds, including bis(pyrazole-benzofuran) hybrids, demonstrates significant antibacterial efficacies. These compounds show promising in vitro antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans, with notable biofilm inhibition activities surpassing those of reference drugs like Ciprofloxacin. This suggests potential applications in developing new antibacterial agents targeting resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).
Antineoplastic Activity
Studies on sulfonylhydrazine DNA modifying agents, such as 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M), reveal broad-spectrum antitumor activity. These compounds exhibit significant activity against various experimental murine tumors and human carcinoma xenografts, highlighting their potential as antineoplastic agents with a wide range of therapeutic safety (Finch et al., 2001).
Antimalarial Properties
Synthetic efforts have led to the creation of pyrrolo[1,2-a]quinoxalines and related derivatives with significant antimalarial activity. These compounds have shown superior efficacy against Plasmodium falciparum strains, suggesting a role in developing novel antimalarial therapies (Guillon et al., 2004).
Hypoxia-Selective Cytotoxins
Research into prodrugs like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) reveals their ability to selectively target hypoxic tumor cells. These compounds undergo bioreductive activation in oxygen-deficient cells, generating cytotoxic alkylating species and overcoming resistance mechanisms such as O(6)-alkylguanine-DNA alkyltransferase mediated tumor cell resistance (Seow et al., 2005).
Osteoporosis and Bone Diseases
Bisphosphonates, compounds related by their action mechanism rather than direct structural similarity to bisjatrochizine, have well-documented applications in treating skeletal conditions like osteoporosis. They inhibit osteoclast-mediated bone resorption, improving bone density and reducing fracture risk. Although not directly related to bisjatrochizine, the therapeutic use of bisphosphonates illustrates the potential medical applications of structurally complex compounds (Whyte et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O8.ClH/c1-45-31-9-7-21-15-29-25-17-33(47-3)37(43)35(23(25)11-13-41(29)19-27(21)39(31)49-5)36-24-12-14-42-20-28-22(8-10-32(46-2)40(28)50-6)16-30(42)26(24)18-34(48-4)38(36)44;/h7-10,15-20H,11-14H2,1-6H3;1H/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDJQCRONHHGNI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C(=C4CC3)C5=C6CC[N+]7=C(C6=CC(=C5O)OC)C=C8C=CC(=C(C8=C7)OC)OC)O)OC)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN2O8+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715204 | |
| Record name | 4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisjatrochizine chloride | |
CAS RN |
35558-46-4 | |
| Record name | Bisjatrochizine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)
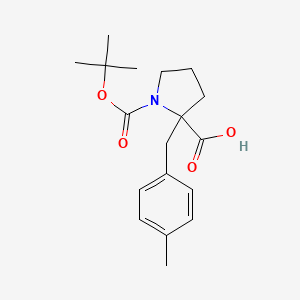
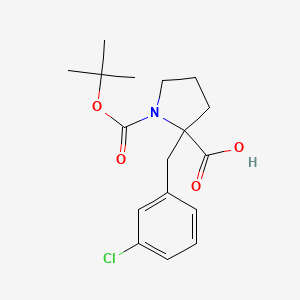
![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)


![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)
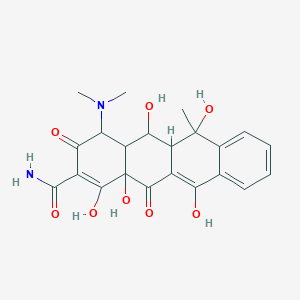
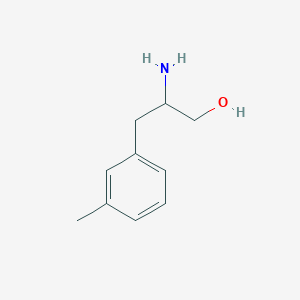
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)